
4-Hydroxy Moxonidine
Vue d'ensemble
Description
4-Hydroxy Moxonidine is a derivative of moxonidine, a centrally acting antihypertensive drug. It is known for its role as an impurity in the synthesis of moxonidine and has been studied for its potential biological activities. The compound’s chemical structure includes a pyrimidinone ring substituted with an imidazoline moiety, making it a unique molecule in the realm of medicinal chemistry.
Applications De Recherche Scientifique
4-Hydroxy Moxonidine has been explored for various scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the degradation products of moxonidine.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its role as an impurity in moxonidine synthesis and its potential effects on the pharmacological profile of moxonidine.
Safety and Hazards
Mécanisme D'action
Target of Action
4-Hydroxymoxonidine, a derivative of Moxonidine, primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata . The I1 receptor plays a crucial role in the regulation of blood pressure .
Mode of Action
4-Hydroxymoxonidine acts as a selective agonist at the imidazoline I1 receptor . By binding to this receptor, it suppresses the activity of the sympathetic nervous system, leading to a reduction in blood pressure . Compared to other central-acting antihypertensives, 4-Hydroxymoxonidine binds with much greater affinity to the imidazoline I1 receptor .
Biochemical Pathways
It’s known that the activation of the i1 receptor leads to a decrease in sympathetic nervous system activity, which in turn reduces blood pressure . Additionally, 4-Hydroxymoxonidine may also promote sodium excretion, improve insulin resistance and glucose tolerance, and protect against hypertensive target organ damage .
Pharmacokinetics
Moxonidine has a bioavailability of 88%, with a peak plasma concentration reached within 1 hour . It is metabolized in the liver, with 10-20% undergoing metabolism . The major metabolites include dehydrogenated moxonidine, hydroxymethyl-moxonidine, hydroxy-moxonidine, and dihydroxy-moxonidine . The elimination half-life is approximately 2.2-2.8 hours .
Result of Action
The primary result of 4-Hydroxymoxonidine’s action is a reduction in blood pressure . This is achieved through the suppression of the sympathetic nervous system activity. Additionally, it may also have beneficial effects on insulin resistance syndrome, independent of its blood pressure-lowering effect .
Analyse Biochimique
Biochemical Properties
The exact role of 4-Hydroxymoxonidine in biochemical reactions is not well-documented. As a derivative of moxonidine, it may interact with enzymes, proteins, and other biomolecules in a similar manner. Moxonidine is known to act as a selective agonist at the imidazoline receptor subtype 1 (I1), which is involved in the regulation of blood pressure
Cellular Effects
Its parent compound, moxonidine, has been shown to have effects on various types of cells, particularly in the cardiovascular system . It influences cell function by acting on the central nervous system to decrease sympathetic nervous system activity, thereby reducing blood pressure .
Molecular Mechanism
Moxonidine, the parent compound, is known to exert its effects at the molecular level by binding to the imidazoline I1-receptor . This binding interaction leads to a decrease in sympathetic nervous system activity and a subsequent decrease in blood pressure .
Metabolic Pathways
It is known that moxonidine, the parent compound, is involved in the regulation of blood pressure via the central nervous system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Moxonidine typically involves the hydroxylation of moxonidine. One common method includes the use of hydroxylating agents under controlled conditions to introduce the hydroxyl group at the desired position on the moxonidine molecule. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as thin-layer chromatography and ultra-performance liquid chromatography are employed to monitor the synthesis and detect any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Moxonidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, moxonidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of moxonidine.
Substitution: Formation of halogenated or alkylated derivatives.
Comparaison Avec Des Composés Similaires
4-Hydroxy Moxonidine can be compared with other similar compounds, such as:
6-Chloromoxonidine: Another impurity in moxonidine synthesis, differing by the presence of a chlorine atom instead of a hydroxyl group.
4-Methoxymoxonidine: Contains a methoxy group instead of a hydroxyl group, affecting its chemical reactivity and biological activity.
6-Desmethylmoxonidine: Lacks a methyl group, which influences its pharmacological properties.
Uniqueness: this compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. Its hydroxyl group makes it more reactive in certain chemical reactions, providing opportunities for further functionalization and study.
Propriétés
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methoxy-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-5-12-7(15)6(8(13-5)16-2)14-9-10-3-4-11-9/h3-4H2,1-2H3,(H2,10,11,14)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFANMLJBOSKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)NC2=NCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140221 | |
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352457-34-2 | |
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


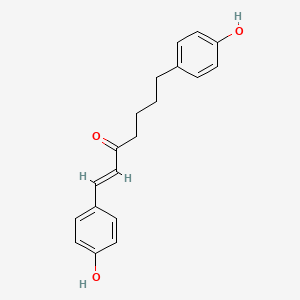
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-[1-(methoxymethyl)-1H-tetrazol-5-yl][1,1-biphen](/img/no-structure.png)
![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)
![(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol](/img/structure/B592647.png)
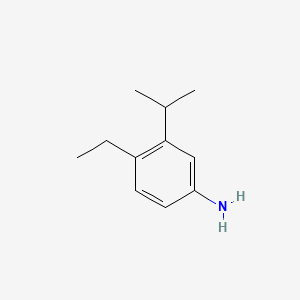
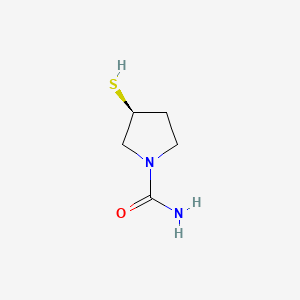
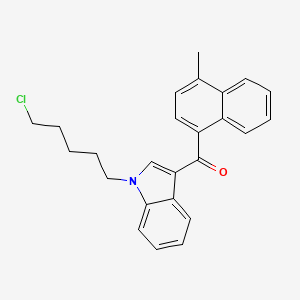
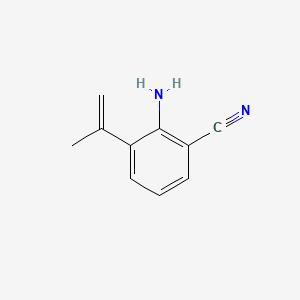
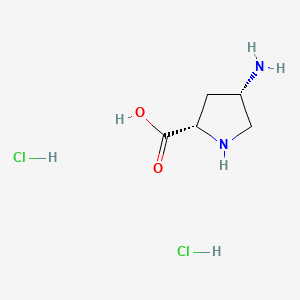
![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
